molecular formula C9H8BrIO3 B8600670 Ethyl 3-bromo-4-hydroxy-5-iodobenzoate CAS No. 251477-23-3

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate

Cat. No.: B8600670
CAS No.: 251477-23-3
M. Wt: 370.97 g/mol
InChI Key: MCHJDNHUOQYCKO-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-hydroxy-5-iodobenzoate is a useful research compound. Its molecular formula is C9H8BrIO3 and its molecular weight is 370.97 g/mol. The purity is usually 95%.
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Properties

CAS No.

251477-23-3

Molecular Formula

C9H8BrIO3

Molecular Weight

370.97 g/mol

IUPAC Name

ethyl 3-bromo-4-hydroxy-5-iodobenzoate

InChI

InChI=1S/C9H8BrIO3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3

InChI Key

MCHJDNHUOQYCKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-4-hydroxybenzoic acid ethyl ester (69.2 g, 282 mmol) in 2N aqueous potassium carbonate (423 mL) was added sufficient THF to completely dissolve the phenol and make the solution clear (˜300 to 500 mL). The solution was cooled to 0° C. and I2 (158 g, 621 mmol) was added portionwise at such a rate as not to accumulate a large amount of solid 12 on the bottom of the flask. After addition was complete, the ice bath was removed, and the solution was allowed to warm to room temperature. The reaction was complete in 2 h. Worked up by adding (slowly with caution) solid sodium bisulfite at a rate so excess foaming doesn't occur. Sodium bisulfite was added until nearly decolorized. The mixture was acidified with concentrated hydrochloric acid, extracted several times with ethyl acetate, the organic layers combined, washed with brine, dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo to give 3-bromo-4-hydroxy-5-iodobenzoic acid ethyl ester (94.6 g, 90%) as a pale yellow solid. NMR indicated it was suitable for use in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ1.39 (t, J=6.8 Hz, 3H, —CO2CH2CH3), 4.32 (t, J=6.8 Hz, 2H, —CO2CH2CH3), 8.14 (d, 1H, arom), 8.32 (d, 1H, arom).
Quantity
69.2 g
Type
reactant
Reaction Step One
Quantity
423 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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158 g
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reactant
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[Compound]
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solid 12
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0 (± 1) mol
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reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 3-bromo-4-hydroxybenzoic acid ethyl ester (69.2 g, 282 mmol) in 2N aqueous potassium carbonate (423 mL) was added sufficient THF to completely dissolve the phenol and make the solution clear (˜300 to 500 mL). The solution was cooled to 0° C. and I2 (158 g, 621 mmol) was added portionwise at such a rate as not to accumulate a large amount of solid I2 on the bottom of the flask. After addition was complete, the ice bath was removed, and the solution was allowed to warm to room temperature. The reaction was complete in 2 h. Worked up by adding (slowly with caution) solid sodium bisulfite at a rate so excess foaming doesn't occur. Sodium bisulfite was added until nearly decolorized. The mixture was acidified with concentrated hydrochloric acid, extracted several times with ethyl acetate, the organic layers combined, washed with brine, dried over anhydrous sodium sulfate, decanted, and concentrated in vacuo to give 3-bromo-4-hydroxy-5-iodobenzoic acid ethyl ester (94.6 g, 90%) as a pale yellow solid. NMR indicated it was suitable for use in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 1.39 (t, J=6.8 Hz, 3H, —CO2CH2CH3), 4.32 (t, J=6.8 Hz, 2H, —CO2CH2CH3), 8.14 (d, 1H, arom), 8.32 (d, 1H, arom).
Quantity
69.2 g
Type
reactant
Reaction Step One
Quantity
423 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
158 g
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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